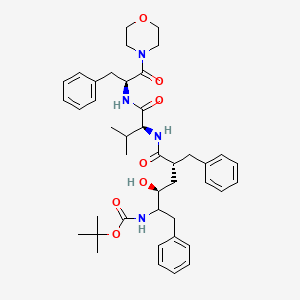
Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine is a complex organic compound belonging to the class of hybrid peptides It is characterized by the presence of multiple functional groups, including a morpholine ring, phenyl groups, and a tert-butoxycarbonyl (Boc) protecting group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine typically involves multiple steps, starting with the protection of amino acids using the Boc group. The key steps include:
Protection of Amino Acids: The amino acids phenylalanine (phe), valine (val), and morpholine are protected using the Boc group to prevent unwanted reactions during the synthesis.
Peptide Bond Formation: The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).
Introduction of the Psi Group: The psi (ψ) group, which is a pseudo-peptide bond, is introduced through a specific reaction involving the hydroxyl group (CH(OH)CH2).
Deprotection: The final step involves the removal of the Boc protecting groups under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Advanced techniques like automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed for large-scale production and purification.
Análisis De Reacciones Químicas
Types of Reactions
Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group (CH(OH)CH2) can be oxidized to form a carbonyl group (C=O) using oxidizing agents like PCC or DMP.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like NaBH4 or LiAlH4.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Substitution: Halogens (e.g., Br2), Nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and pseudo-peptides.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in drug design and development.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to mimic natural peptides, thereby influencing biological pathways. The psi group (ψ) plays a crucial role in stabilizing the compound’s conformation and enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Boc-phepsi(CH(OH)CH2)phe-val-phe
- Boc-phepsi(CH(OH)CH2)phe-val
- Boc-phepsi(CH(OH)CH2)phe
Uniqueness
Boc-phepsi(CH(OH)CH2)phe-val-phe-morpholine stands out due to the presence of the morpholine ring, which imparts unique chemical and biological properties. This structural feature enhances the compound’s stability and binding affinity, making it a valuable tool in various research applications.
Propiedades
Número CAS |
150736-68-8 |
|---|---|
Fórmula molecular |
C42H56N4O7 |
Peso molecular |
728.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S,5R)-5-benzyl-3-hydroxy-6-[[(2S)-3-methyl-1-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C42H56N4O7/c1-29(2)37(39(49)43-35(27-32-19-13-8-14-20-32)40(50)46-21-23-52-24-22-46)45-38(48)33(25-30-15-9-6-10-16-30)28-36(47)34(26-31-17-11-7-12-18-31)44-41(51)53-42(3,4)5/h6-20,29,33-37,47H,21-28H2,1-5H3,(H,43,49)(H,44,51)(H,45,48)/t33-,34?,35+,36+,37+/m1/s1 |
Clave InChI |
NAJDZKGRZBLNON-HUIYFVCCSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H](C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCOCC2)NC(=O)C(CC3=CC=CC=C3)CC(C(CC4=CC=CC=C4)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,6S,8R,14S,16S)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nona-1,3-dienyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784644.png)
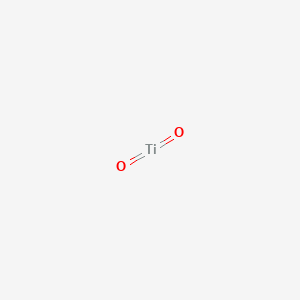

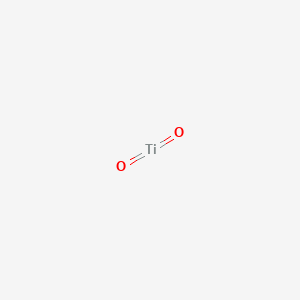
![[(1R,6S,7S,8R,10S,11S,12R,14S,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3Z)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B10784658.png)
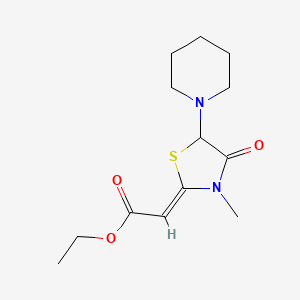
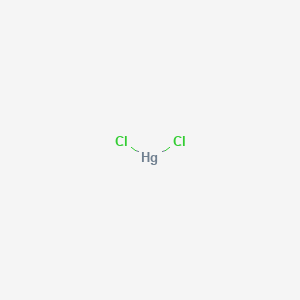
![[(10R,13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784687.png)
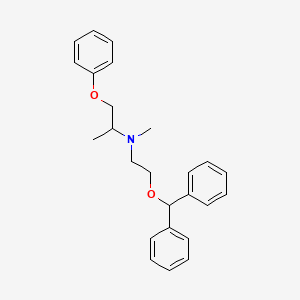
![[5-(5-Fluoro-2,4-dioxopyrimidin-1-yl)-3-octadec-9-enoyloxyoxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10784707.png)
![[(13S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B10784711.png)
![6-[(1-Methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10784731.png)
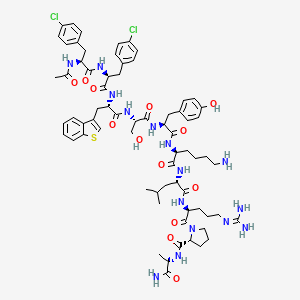
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784750.png)
